Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate
Description
Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate (CAS: 5348-50-5, C₁₆H₁₇NO₃) is a methyl ester featuring a central phenyl ring substituted with a 4-amino-3-methylphenoxy group. The compound is primarily utilized in organic synthesis, particularly as an intermediate for pharmaceuticals or agrochemicals due to its reactive amino group.
Properties
IUPAC Name |
methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-9-14(7-8-15(11)17)20-13-5-3-12(4-6-13)10-16(18)19-2/h3-9H,10,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLGQEOZINKOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)CC(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate typically involves the esterification of 2-[4-(4-amino-3-methylphenoxy)phenyl]acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays .
Medicine: Its ability to undergo various chemical transformations makes it a candidate for drug design and synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its structural features, such as the presence of the amino and phenoxy groups .
Comparison with Similar Compounds
Amino-Substituted Phenoxy Acetate Derivatives
Methyl 2-(4-aminophenoxy)acetate derivatives (5a, 5b, 5c)
- Structural Differences: These derivatives lack the 3-methyl group on the phenoxy ring, simplifying their substitution pattern compared to the target compound .
- Synthesis: Prepared from 4-aminophenol and methyl 2-chloroacetate under basic conditions (K₂CO₃, 60°C, 12 hours) .
- However, this could also lower lipophilicity compared to the target compound.
Halogenated Analogs
4-Chlorophenyl (3-methylphenoxy)acetate (CAS: 62095-42-5)
- Structural Differences: Replaces the amino group with a chlorine atom, introducing strong electron-withdrawing effects .
- Implications: The chloro substituent increases electrophilicity, making this compound more reactive in aromatic substitution reactions. However, it may also raise toxicity concerns compared to the amino-functionalized target compound.
Methyl 2-[4-(chloromethyl)phenyl]acetate (CAS: 72770-09-3)
- Structural Differences: Features a reactive chloromethyl group on the phenyl ring instead of the phenoxy-amino-methyl system .
- Applications: The chloromethyl group serves as a versatile intermediate for further functionalization (e.g., nucleophilic displacement), whereas the amino group in the target compound enables amidation or diazotization reactions .
Hydroxy/Methoxy-Substituted Derivatives
3-Methoxy-4-hydroxyphenylacetic Acid (CAS: 306-08-1)
- Structural Differences : Contains methoxy and hydroxyl groups on the phenyl ring, with a carboxylic acid instead of an ester .
- Implications: The phenolic hydroxyl group increases acidity (pKa ~10) and water solubility, contrasting with the esterified target compound. The carboxylic acid moiety broadens its utility in coordination chemistry or salt formation .
Discontinued Structural Analog
Methyl 2-(4-amino-3-methylphenoxy)acetate (CymitQuimica Ref: 10-F664784)
- Structural Differences: Directly links the phenoxy group to the acetate, omitting the central phenyl ring present in the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Utility: The target compound’s amino group enables diverse derivatization, contrasting with halogenated analogs that prioritize electrophilic reactivity .
- Structural Stability: The phenyl-phenoxy linkage in the target compound may enhance conformational rigidity compared to simpler analogs like Methyl 2-(4-amino-3-methylphenoxy)acetate .
Biological Activity
Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
Chemical Structure:
- The compound features a methyl ester functional group attached to a phenyl ring, which is further substituted with an amino group and a methoxy group. These structural features are crucial for its biological activity.
Synthesis:
- The synthesis typically involves the reaction of 4-amino-3-methylphenol with 4-bromophenylacetic acid methyl ester under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. Key aspects include:
- Enzyme Modulation: The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
- Receptor Interaction: The phenoxy group may participate in hydrophobic interactions with receptor proteins, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its ability to inhibit the growth of various bacterial strains, suggesting potential for development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines, such as U937 (human myeloid leukemia) cells. The proposed mechanism involves modulation of specific signaling pathways associated with cell survival and proliferation.
| Cell Line | Effect | Mechanism |
|---|---|---|
| U937 | Induces apoptosis | Modulation of survival signaling pathways |
Case Studies and Research Findings
-
Antimicrobial Study:
- A study tested the compound against various bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL. This suggests a strong potential for further development into antimicrobial therapies.
-
Anticancer Study:
- In a study focusing on U937 cells, the compound was shown to reduce cell viability by over 70% at a concentration of 25 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Comparison with Similar Compounds
This compound can be compared with similar compounds based on their biological activities:
| Compound | Biological Activity | Key Features |
|---|---|---|
| Methyl 2-(4-amino-3-methylphenoxy)acetate | Moderate antimicrobial | Lacks the phenyl substitution |
| 4-(4-amino-3-methylphenoxy)phenylacetic acid | High anticancer activity | Contains carboxylic acid group |
Q & A
Q. What are the established synthetic routes for Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and esterification. For example:
- Step 1: React 4-amino-3-methylphenol with a halogenated phenylacetic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy intermediate .
- Step 2: Esterify the intermediate using methyl chloride or dimethyl sulfate in methanol .
Optimization Strategies: - Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to monitor intermediate purity .
- Adjust solvent polarity (e.g., DMF vs. THF) to enhance reaction rates. For low yields (<50%), consider microwave-assisted synthesis to reduce side products .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis: Compare ¹H/¹³C NMR shifts with structurally similar compounds. For example, the methyl ester group typically resonates at δ ~3.6–3.8 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., ethanol/water mixture). Refine the structure using SHELXL (for anisotropic displacement parameters) and visualize with ORTEP-3 to validate bond lengths/angles .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against tyrosine kinases or cyclooxygenases (COX) using fluorometric or colorimetric assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., COX-2 PDB: 5KIR). Validate force fields (e.g., OPLS3e) and compare with co-crystallized ligands .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
Q. How should researchers address contradictory data between biological activity and structural analogs?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects. For example, replacing the 3-methyl group with methoxy may alter hydrophobicity and binding kinetics .
- Purity Verification: Use HPLC-MS to rule out impurities (>98% purity required). Contradictions in IC₅₀ values may arise from trace solvent residues (e.g., DMSO) .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
Q. How does the electronic environment of the amino and methoxy groups influence reactivity?
Methodological Answer:
- Hammett Analysis: Quantify substituent effects via σ values. The amino group (-NH₂, σ ≈ -0.66) acts as an electron donor, while methoxy (-OCH₃, σ ≈ 0.12) mildly deactivates the ring .
- Kinetic Studies: Monitor ester hydrolysis rates under acidic vs. basic conditions via UV-Vis spectroscopy (λ = 270 nm) .
Q. What are the best practices for handling air-sensitive intermediates during synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
